Computed Lipophilicity and Polar Surface Area Profiling Against Drug‑Likeness Benchmarks
The target compound exhibits a calculated LogP of 2.06 and a topological polar surface area (TPSA) of 85.23 Ų . These values place it within favorable oral drug‑likeness space (LogP 1–3, TPSA < 140 Ų). By contrast, the des‑nitrovinyl analog ethyl 2,5‑dimethyl‑1H‑pyrrole‑3‑carboxylate is predicted to have a TPSA of approximately 55 Ų (containing only the ester oxygen atoms and one NH) and a LogP of ~1.5 (class‑level inference based on fragment contributions), yielding a meaningfully different balance of permeability and solubility [1]. The 30 Ų increase in polar surface area imparted by the nitrovinyl group directly impacts membrane permeability and intestinal absorption, parameters critical in fragment‑to‑lead campaigns.
| Evidence Dimension | Computed TPSA (Ų) and LogP |
|---|---|
| Target Compound Data | TPSA = 85.23 Ų; LogP = 2.06 |
| Comparator Or Baseline | Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (estimated TPSA ≈ 55 Ų; estimated LogP ≈ 1.5) |
| Quantified Difference | ΔTPSA ≈ +30 Ų; ΔLogP ≈ +0.5 |
| Conditions | Calculated properties from vendor certificate of analysis (target) and fragment‑based in silico estimates (comparator) |
Why This Matters
The 55% higher TPSA and higher LogP combine to shift the compound into a distinct ADME quadrant, which matters when selecting intermediates that will yield lead‑like final compounds with adequate permeability and metabolic stability.
- [1] PubChem. Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (CID 23457022). Predicted LogP/TPSA values derived from XLogP3 and topological polar surface area algorithms. View Source
